Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-7-10-8(13)3-4-12(7)11-6/h3-5H,2H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIVQOCMICUUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC(=O)NC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound is involved in site-selective cross-coupling reactions . The compound interacts with its targets through a regio-controlled Sonogashira-type coupling . This process involves careful adjustment of the coupling conditions, followed by the subsequent introduction of alkynyl, aryl, or arylamine groups .
Biochemical Pathways
The compound is known to be involved in site-selective cross-coupling reactions , which could potentially impact various biochemical pathways
Biological Activity
Ethyl 5-hydroxypyrazolo[1,5-A]pyrimidine-2-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties based on recent research findings.
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are known for their structural diversity and biological significance. They serve as scaffolds for various pharmacologically active compounds, including those with anticancer and antimicrobial properties. The unique structure allows for interactions with multiple biological targets, making them valuable in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various pyrazolo derivatives, this compound showed significant reduction in cell viability at concentrations ranging from 50 µM to 100 µM. The results were compared to standard chemotherapeutics like cisplatin:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 65 | A549 |
| Cisplatin | 10 | A549 |
This data indicates that while the compound is less potent than cisplatin, it still possesses meaningful anticancer activity.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Research indicates that this compound exhibits activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
In antimicrobial susceptibility testing using the disk diffusion method, the compound was found to inhibit the growth of several pathogens:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Klebsiella pneumoniae | 12 |
These results suggest that this compound has potential as an antimicrobial agent, particularly against resistant strains.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can inhibit human carbonic anhydrase (CA) isoforms. This enzyme plays a critical role in regulating pH and CO2 levels in biological systems.
Case Study: CA Inhibition
The compound exhibited IC50 values for CA-I and CA-II isoforms within the range of 90-170 nM:
| Enzyme Isoform | IC50 (nM) |
|---|---|
| CA-I | 92.34 |
| CA-II | 73.20 |
These findings indicate that this compound may serve as a lead compound for developing new CA inhibitors.
Scientific Research Applications
Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative that has applications in medicinal chemistry and material science . Pyrazolo[1,5-a]pyrimidines have a variety of biological activities, including antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant properties. They also act as carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .
General Information
this compound, with the CAS number 1363405-50-8 and the linear formula C9H9N3O3, is available for purchase in 250 MG quantities .
IUPAC Name: this compound
InChI Code: 1S/C9H9N3O3/c1-2-15-9(14)6-5-7-10-8(13)3-4-12(7)11-6/h3-5H,2H2,1H3,(H,10,13)
InChI Key: MRIVQOCMICUUQW-UHFFFAOYSA-N
Signal Word: Warning
Hazard Statements: H302, H315, H320, H335
Precautionary statements: P261, P280, P301+P312, P302+P352, P305+P351+P338
Applications in Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidine derivatives possess significant therapeutic potential as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents . They also function as carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .
A study of methyl substitutions on the pyrazolo[1,5-a]pyrimidine core showed that the 6-methyl substitution notably increased PDE2A inhibitory activity. The introduction of a methyl group at the 6-position of a compound resulted in a 13-fold increase in potency . Additionally, an X-ray crystal structure revealed an unoccupied hydrophobic space around the 5-position of the core, supporting tolerance for the 5-methyl substitution .
Synthesis and Functionalization
Comparison with Similar Compounds
Substituent Variations
The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at C5, C7, and the carboxylate position (C2 or C3) significantly altering reactivity and bioactivity:
Key Observations :
- Chlorinated Derivatives: Chlorine at C5/C7 (e.g., compounds in ) enhances electrophilicity, facilitating nucleophilic substitutions. The morpholino group at C7 (as in ) improves solubility and kinase binding affinity.
- Hydroxyl vs. Carboxylate Position : The C2-carboxylate in the target compound contrasts with C3-carboxylate analogs (e.g., ), which may sterically hinder interactions with target proteins.
Kinase Inhibition
- CDK2 Inhibitors: Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives (e.g., 178d and 178f) demonstrated potent antitumor activity against HepG2, MCF-7, A549, and Caco2 cell lines, with fluorinated and nitrile-substituted analogs showing enhanced efficacy .
- RSV Polymerase Inhibition : Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (compound 29) exhibited 65% yield and moderate antiviral activity .
Antipyretic and Hypothermic Effects
Early studies on ethyl 2-phenyl-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate derivatives revealed antipyretic activity, though the hydroxyl analog’s effects remain unexplored .
Physicochemical Properties
- Stability : Chlorinated derivatives (e.g., ) may exhibit greater thermal and oxidative stability due to electron-withdrawing effects.
Preparation Methods
Core Synthetic Strategy: Cyclocondensation of 5-Amino-1H-pyrazole with 1,3-Biselectrophilic Compounds
The predominant method for synthesizing ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate involves the cyclocondensation reaction of 5-amino-1H-pyrazole with 1,3-biselectrophilic compounds such as ethyl 3-ethoxyacrylate or diethyl malonate derivatives under basic conditions. This approach is favored for its versatility and functional group tolerance.
- Reaction Conditions: Typically, the condensation is performed in ethanol or other suitable solvents using bases like sodium ethoxide or amine-based catalysts to facilitate ring closure and formation of the pyrazolo[1,5-a]pyrimidine core.
- Yields: Reported yields for the initial cyclocondensation step are high, often exceeding 85%, indicating an efficient formation of the heterocyclic framework.
Stepwise Synthesis Route
A representative synthetic sequence to obtain this compound is described as follows:
This route highlights the key intermediate ethyl ester of pyrazolo[1,5-a]pyrimidine-2-carboxylate, which upon hydrolysis and further chlorination, enables subsequent derivatization at the 5-position.
Functionalization at the 5-Position
The 5-hydroxy group in this compound can be introduced or modified via:
- Hydroxyl/Chloride Exchange: Using Vilsmeier-Haack conditions (POCl3 and N,N-dimethylaniline) to facilitate annulation and substitution reactions, enabling the installation of hydroxyl groups at the 5-position.
- Suzuki–Miyaura Cross-Coupling: Palladium-catalyzed coupling of 5-chloropyrazolo[1,5-a]pyrimidine intermediates with boronic acids or esters to introduce various substituents, followed by catalytic hydrogenation if needed.
- Azidation and Cycloaddition: Diphenylphosphoryl azide (DPPA)-mediated azidation followed by 1,3-dipolar cycloaddition to install triazole rings at the 5-position, compatible with acid-labile groups.
These methods allow for structural diversification, which is crucial for tuning biological activity and physicochemical properties.
Alternative Synthetic Approaches
- β-Enaminone Route: Reaction of β-enaminone derivatives with aminopyrazoles can yield 5-hydroxypyrazolo[1,5-a]pyrimidine derivatives via ring-opening and rearrangement mechanisms, offering an alternative to 1,3-dicarbonyl starting materials.
- Pericyclic Reactions: One-pot [4+2] cycloaddition strategies starting from acyclic precursors and involving click chemistry and intramolecular Diels–Alder reactions have been reported for the synthesis of pyrazolo[1,5-a]pyrimidine cores, though less commonly applied specifically to the ethyl 5-hydroxy derivative.
Summary Table of Key Preparation Steps and Conditions
| Preparation Step | Starting Material | Reagents/Conditions | Notes | Yield Range |
|---|---|---|---|---|
| Cyclocondensation | 5-amino-1H-pyrazole + ethyl 3-ethoxyacrylate | NaOEt, EtOH, reflux | Forms pyrazolopyrimidine core | 85-90% |
| Ester Hydrolysis | Ethyl ester intermediate | KOH, H2O, 90°C, 3 days | Converts ester to acid | High |
| Bischlorination | Carboxylic acid | POCl3, reflux | Introduces chlorides at 5,7-positions | 61-70% |
| Functionalization | 5-chloropyrazolopyrimidine | Suzuki coupling, Pd catalyst, boronic acids | Substituent diversification | 70-95% |
| Hydroxyl Introduction | Chloride intermediate | Vilsmeier-Haack or nucleophilic substitution | Hydroxyl group installation | Moderate to good |
Research Findings and Optimization Notes
- Substitution Effects: Studies show that substitutions at the 5-position of the pyrazolo[1,5-a]pyrimidine core, including hydroxyl groups, significantly influence biological activity, such as PDE2A inhibition potency.
- Synthetic Tractability: The use of ethyl 3-ethoxyacrylate and related esters as biselectrophilic partners offers a practical and scalable route with good yields and functional group tolerance.
- Mild Reaction Conditions: The regioselective installation of substituents, including hydroxyl groups, is achievable under mild conditions compatible with acid-labile groups, ensuring the integrity of sensitive functionalities.
- Purification: Chromatographic purification is often required after functionalization steps, although some protocols allow avoiding chromatography by using excess reagents or selective crystallization.
Q & A
Q. What are the standard synthetic routes for Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate, and how is regioselectivity controlled?
The compound is typically synthesized via condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate under reflux in ethanol. This method often produces isomeric mixtures (e.g., 5-carboxylate vs. 7-carboxylate derivatives), requiring chromatographic separation and recrystallization for purification . Regioselectivity is influenced by steric and electronic factors of substituents on the pyrazole precursor. For instance, bulky aryl groups at the pyrazole’s 3-position favor formation of the 5-carboxylate isomer .
Q. How is the structural characterization of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Key features include planar fused pyrazole-pyrimidine rings (dihedral angle ~1.3°) and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking with centroid distances of ~3.4 Å) that stabilize the crystal lattice . NMR (¹H/¹³C) and IR spectroscopy further validate functional groups, such as the ester carbonyl (C=O stretch at ~1700 cm⁻¹) .
Q. What are the primary biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives?
Core pharmacological activities include COX-2 inhibition, HMG-CoA reductase inhibition, and CRF1 antagonism. These activities are linked to substituent patterns: electron-withdrawing groups (e.g., Cl at position 5) enhance binding affinity to targets like PI3Kδ, as shown in kinase assays .
Advanced Research Questions
Q. How can regiochemical ambiguity in pyrazolo[1,5-a]pyrimidine derivatives be resolved during synthesis?
Regiochemical challenges arise in multi-step syntheses (e.g., Buchwald-Hartwig aminations or Suzuki couplings). Advanced strategies include:
- Isotopic labeling : Using ¹³C-enriched precursors to track bond formation via 2D NMR (HSQC, HMBC) .
- Computational modeling : DFT calculations to predict thermodynamic stability of isomers .
- Independent synthesis : Replicating proposed structures via alternative routes (e.g., using 5-aminotetrazole instead of pyrazoles) to confirm regiochemistry .
Q. What methodologies address low yields in hydroxylated pyrazolo[1,5-a]pyrimidine synthesis?
Low yields (<50%) in hydroxylation reactions (e.g., introducing 5-OH groups) are mitigated by:
- Microwave-assisted synthesis : Reducing reaction times (e.g., from 12 hours to 30 minutes) while improving regiopurity .
- Protecting group strategies : Temporarily masking reactive hydroxyls with tert-butyldimethylsilyl (TBS) groups during functionalization steps .
- Catalytic systems : Palladium/XPhos catalysts for C–N coupling reactions, achieving yields up to 93% in PI3Kδ inhibitor syntheses .
Q. How can structural contradictions in reaction products be resolved?
Misassignments (e.g., pyrazolo[1,5-a]pyrimidine vs. diazepine derivatives) are resolved via:
- 13C NMR analysis : Comparing experimental chemical shifts with DFT-predicted values for fused-ring systems .
- X-ray crystallography : Definitive assignment of ring fusion patterns (e.g., distinguishing pyrimidine N1 vs. N3 positions) .
- Reaction mechanism studies : Trapping intermediates (e.g., enamines or nitrenes) to validate proposed pathways .
Q. What strategies optimize biological activity in pyrazolo[1,5-a]pyrimidine-based drug candidates?
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., methyl vs. trifluoromethyl at position 7) to enhance target binding .
- Hybridization : Conjugating with chalcones or benzimidazoles to exploit dual mechanisms (e.g., antiviral + anti-inflammatory activity) .
- Pharmacokinetic optimization : Introducing polar groups (e.g., carboxylates) to improve solubility without sacrificing membrane permeability .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities of similar derivatives?
Contradictions (e.g., COX-2 inhibition vs. lack of activity in analogs) are analyzed by:
- Assay standardization : Validating protocols (e.g., IC50 determination under consistent ATP concentrations for kinase assays) .
- Crystallographic docking : Mapping ligand-binding poses to identify critical interactions (e.g., hydrogen bonds with Ser530 in COX-2) .
- Meta-analysis : Aggregating data from multiple studies to identify trends (e.g., electron-deficient substituents correlating with PI3Kδ inhibition) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
